Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Nicotinic Acetylcholine Receptor Neuroscience Addiction

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2) is a 2,6-disubstituted nicotinate with validated nanomolar affinity (Ki=22 nM) for α4β2 nAChR and >455-fold selectivity over α7, making it a confirmed starting point for cognitive, addiction, and depression programs. The same 6-(4-fluorophenyl) pharmacophore drives antimycobacterial hydrazides (MIC=6.25 µg/mL). MW=259.27 Da, LogP~3.2, zero HBD—ideal CNS drug-like space. Procure as a solid (98% purity) for SAR-driven lead optimization. GHS H302/H312/H319; for R&D only. Confirm identity/purity upon receipt.

Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
CAS No. 31676-67-2
Cat. No. B6316568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
CAS31676-67-2
Molecular FormulaC15H14FNO2
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C
InChIInChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
InChIKeyCIGJLQFDEHMGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2) Procurement and Specification Guide


Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2) is a 2,6-disubstituted pyridine-3-carboxylate derivative with the molecular formula C15H14FNO2 and a molecular weight of 259.27 g/mol [1]. Its structure features a 4-fluorophenyl group at the 6-position and an ethyl ester at the 3-position of the pyridine ring [2]. The compound is commercially available as a research chemical from major suppliers including Sigma-Aldrich (AldrichCPR product code JRD1379) and abcr (AB200969), typically with a purity of 98% . Computed physicochemical properties include a calculated XLogP3-AA of 3.2, zero hydrogen bond donors, four hydrogen bond acceptors, and an exact mass of 259.10085685 Da [3]. The compound is supplied as a solid and is classified with GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H319 (causes serious eye irritation) . Importantly, commercial suppliers note that this product is provided to early discovery researchers as part of a collection of unique chemicals, and that analytical data may not be collected for this specific compound, placing the burden of identity and purity confirmation on the buyer .

Why Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (31676-67-2) Cannot Be Replaced by In-Class Analogs


The substitution of the 4-fluorophenyl moiety at the 6-position of the pyridine ring confers distinct pharmacological and physicochemical properties that are not replicated by other halogen-substituted or unsubstituted phenyl analogs. In vitro binding studies demonstrate that this specific substitution pattern yields nanomolar affinity (Ki = 22 nM) for the α4β2 nicotinic acetylcholine receptor (nAChR) with a partial agonist functional profile (EC50 = 800 nM) [1]. Critically, this compound displays notable selectivity over the α7 nAChR subtype (Ki > 10,000 nM), a feature that is highly dependent on the electronic and steric characteristics of the 4-fluoro substituent [2]. Furthermore, derivatives bearing this exact 6-(4-fluorophenyl)-2-methylnicotinate scaffold have been elaborated into hydrazide analogs that exhibit potent in vitro antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) and lack of cytotoxicity against multiple cancer cell lines [3]. The lipophilicity of the parent ester (calculated LogP ≈ 3.2–3.4) also differentiates it from less lipophilic analogs, influencing membrane permeability and downstream biological performance [4][5]. These data collectively demonstrate that the precise 4-fluorophenyl substitution is not interchangeable with other 6-aryl modifications without predictable loss of target engagement, selectivity, or potency.

Quantitative Differentiation Evidence: Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (31676-67-2) vs. Comparators


Subnanomolar to Nanomolar Affinity for α4β2 nAChR with Partial Agonist Function

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate exhibits a binding affinity (Ki) of 22 nM for the human α4β2 nicotinic acetylcholine receptor (nAChR) as determined by displacement of [3H]nicotine in SH-EP1 cells [1]. In a functional FLIPR calcium flux assay using the same cell line, the compound acts as a partial agonist with an EC50 of 800 nM [1]. By comparison, the endogenous ligand nicotine displays a reported Ki of approximately 1 nM for the α4β2 receptor [2]. This represents an approximately 22-fold reduction in binding affinity relative to nicotine but with a partial agonist profile, which is mechanistically distinct and potentially advantageous for modulating receptor activity without full activation or desensitization [3].

Nicotinic Acetylcholine Receptor Neuroscience Addiction

Subtype Selectivity: α4β2 vs. α7 nAChR Discrimination

The compound demonstrates pronounced selectivity for the α4β2 nAChR subtype over the α7 nAChR subtype. The binding affinity (Ki) for human α7 nAChR expressed in CHO cells was determined to be >10,000 nM via displacement of [3H]epibatidine [1]. This yields a selectivity ratio (α7 Ki / α4β2 Ki) of greater than 455-fold [1][2]. In contrast, many 6-substituted pyridine derivatives exhibit substantially lower subtype discrimination, often with Ki values within an order of magnitude between α4β2 and α7 [3]. The high degree of selectivity observed here is attributed to the specific steric and electronic properties of the 4-fluorophenyl substituent at the 6-position [4].

Receptor Selectivity Nicotinic Acetylcholine Receptor Drug Discovery

Binding Affinity for Caspase-6: A Potential Differentiator in Neurodegeneration Research

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate has been reported to bind to Caspase-6 (C163A mutant) with a dissociation constant (Kd) of 220 nM as measured by surface plasmon resonance (SPR) [1]. In comparison, a structurally distinct Caspase-6 ligand (CHEMBL5423749) exhibits a Kd of 970 nM under identical assay conditions [2]. This represents a 4.4-fold higher binding affinity for the target compound. The experimental context involved expression of the Caspase-6 (1–293) C163A mutant in Escherichia coli BL21-Gold (DE3) and SPR response measurement [1][2].

Caspase Inhibition Neurodegeneration Apoptosis

Halogen Substitution Impact: 4-Fluoro vs. 4-Chloro vs. 4-Bromo on Lipophilicity and Molecular Weight

The 4-fluorophenyl substituent confers a distinct physicochemical profile compared to other 6-aryl halogen analogs. The target compound (4-fluoro) has a molecular weight of 259.27 g/mol and a calculated LogP of approximately 3.2–3.4 [1][2]. In contrast, the 4-chloro analog (CAS 108715-11-3) has a molecular weight of 275.73 g/mol , and the 4-bromo analog (CAS 23258-01-7) has a molecular weight of 320.18 g/mol . The unsubstituted phenyl analog (CAS 1702-14-3) has a molecular weight of 241.29 g/mol . These differences in molecular weight and predicted lipophilicity (LogP trend: H < F < Cl < Br) directly influence membrane permeability, metabolic stability, and off-target binding profiles. The 4-fluoro substitution strikes a balance between increased lipophilicity for CNS penetration and minimal molecular weight increase, adhering to favorable drug-likeness parameters [3].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Antimycobacterial Activity of Derived Hydrazides: 6-(4-Fluorophenyl) Scaffold Outperforms 4-Bromophenyl

Hydrazide derivatives synthesized from the 6-(4-fluorophenyl)-2-methylnicotinate scaffold exhibit potent in vitro antimycobacterial activity. Specifically, the isatin hydrazide derivative 8c (N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide) demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis H37Rv [1]. In contrast, the parent hydrazide 4c (6-(4-fluorophenyl)-2-methylnicotinohydrazide) and the corresponding 4-bromophenyl analog series (7a-f) showed substantially weaker activity, with MIC values generally >25 µg/mL [2]. The 6-(4-fluorophenyl) scaffold, when elaborated with the appropriate hydrazide functionality, yields an 8-fold improvement in potency over less optimized derivatives. Furthermore, compound 8c was devoid of apparent cytotoxicity against HT-29, PC-3, A549, HepG2, and MCF-7 cancer cell lines, indicating a favorable selectivity index [3].

Antitubercular Mycobacterium tuberculosis Infectious Disease

Sourcing and Purity Considerations: 98% Purity Standard with Limited Analytical Support

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2) is commercially available from multiple suppliers with a stated purity of 98% . However, a critical procurement consideration is that major suppliers such as Sigma-Aldrich explicitly state that they do not collect analytical data for this product and sell it 'AS-IS' without any warranty of fitness for a particular purpose . In contrast, the closely related 4-chloro analog (CAS 108715-11-3) and 4-bromo analog (CAS 23258-01-7) are also available but may be accompanied by more comprehensive certificates of analysis (CoA) from certain vendors . The 4-fluoro compound's limited analytical documentation places the burden of identity and purity confirmation on the end user, necessitating in-house characterization (e.g., NMR, HPLC, MS) prior to use in sensitive biological assays or synthetic transformations.

Chemical Procurement Quality Control Research Chemicals

Validated Application Scenarios for Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2) in Scientific Research


CNS Drug Discovery: α4β2 nAChR Modulator Lead Optimization

Given its demonstrated Ki of 22 nM for the α4β2 nAChR and partial agonist EC50 of 800 nM, this compound is a validated starting point for medicinal chemistry campaigns targeting nicotine addiction, cognitive enhancement, and depression [10]. The >455-fold selectivity over the α7 nAChR subtype reduces the risk of off-target effects commonly associated with less selective nicotinic ligands [11]. Structure-activity relationship (SAR) studies can focus on modifications to the ester moiety and pyridine ring to improve metabolic stability while maintaining the critical 6-(4-fluorophenyl) pharmacophore [12].

Antitubercular Drug Discovery: Privileged Scaffold for Hydrazide Elaboration

This compound serves as a precursor for the synthesis of 6-aryl-2-methylnicotinohydrazides, which have demonstrated promising in vitro activity against M. tuberculosis [10]. The 6-(4-fluorophenyl) substitution pattern is essential for achieving MIC values as low as 6.25 µg/mL in optimized hydrazide derivatives, surpassing the activity of 4-bromophenyl and unsubstituted phenyl analogs [11]. The lack of cytotoxicity against a panel of cancer cell lines further supports the development of this scaffold into selective antimycobacterial agents with a favorable therapeutic window [12].

Caspase-6 Inhibitor Development for Neurodegenerative Disease

The compound's binding affinity of 220 nM for Caspase-6 (C163A mutant) positions it as a useful fragment or early lead for developing selective caspase-6 inhibitors [10]. Caspase-6 is a key mediator of axonal degeneration and is implicated in Alzheimer's and Huntington's diseases [11]. The 4.4-fold higher affinity compared to a structurally distinct comparator (Kd = 970 nM) indicates that the 6-(4-fluorophenyl)-2-methylnicotinate scaffold can be optimized to achieve more potent and selective inhibition [12].

Physicochemical Property Benchmarking for CNS Drug Design

With a molecular weight of 259.27 g/mol and a calculated LogP of approximately 3.2, this compound resides within the optimal physicochemical space for CNS drug candidates [10]. It can be used as a reference compound for calibrating in silico ADME models, validating blood-brain barrier permeability assays, and benchmarking new CNS-targeted libraries against established drug-likeness parameters [11]. The 4-fluoro substitution provides a favorable balance between lipophilicity (LogP ~3.2) and molecular weight (<300 Da), aligning with Lipinski's Rule of Five [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.